Keyword
Tutte le categorie
Catalizzatori e Chimici inorganici
Catalizzatori
Composti inorganici
Solventi e Chimici organici
Solventi organici
Composti organici
Prodotti Farmaceutici e Biochimici
Principi Attivi Farmaceutici
Intermedi farmaceutici
Impurità farmaceutiche
Blocchi di costruzione medicinali
Medicale, fornisci solo il testo tradotto.
Pesticidi chimici
Principi attivi dei pesticidi
Intermediati dei pesticidi
Insetticidi
Fertilizzanti
Prodotti naturali ed estratti
Pianta Estratti
Estratti animali
Pigmenti naturali
Tossine naturali
Gusti e Profumi
Materiali Chimici
Materiali polimerici ad alto peso molecolare
Coloranti e pigmenti
Pitture e vernici
Materiali elettrici
Altro, fornisci solo la traduzione del testo.
Reagenti chimici
Additivi chimici.
Element, fornisci solo il testo tradotto.
IT
EN
JA
KO
DE
AR
ES
FR
NL
PT
Kuujia
Cas no 871224-64-5 (Almorexant)
Cas no 871224-64-5 (Almorexant)
Almorexant structure
Product Name:
Almorexant
Numero CAS:
871224-64-5
MF:
C
29
H
31
F
3
N
2
O
3
MW:
512.5632584095
MDL:
MFCD22419385
CID:
69170
PubChem ID:
23727689
Update Time:
2025-10-24
Inchiesta
Proprietà chimiche e fisiche
Prezzo
Metodo di produzione
Fornitori(1)
Prodotti correlati
Keyword
Almorexant Proprietà chimiche e fisiche
Nomi e identificatori
Almorexant
3,4-Dihydro-6,7-dimethoxy-N-methyl-alpha-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
(2R)-2-((1S)-6,7-Dimethoxy-1-{2-(4-(trifluoromethyl)phenyl)ethyl}-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide
(R)-2-{(S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide
[3H]-Almorexant
ACT 078573
ACT-078573
Almorexant [inn]
AlMorexant HCl
Almorexant-13C,D3
(αR,1S)-3,4-Dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide (ACI)
((2r)-2-((1s)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1h-isoquinolin-2-yl)-n-methyl-2-phenylacetamide)
UNII-9KCW39P2EI
HY-10805
ALMOREXANT [WHO-DD]
D09964
871224-64-5
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(triluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
BRD-K84810405-003-01-1
almorexantum
MFCD22419385
CHEBI:177401
ALMOREXANT [MI]
1266467-63-3
BCPP000414
(2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide
GTPL2886
9KCW39P2EI
NS00072173
NCGC00378603-03
DB06673
Q4355941
Almorexant (INN)
(2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-N-methyl-2-phenylacetamide
(2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-methyl-2-phenylacetamide
(R)-2-((S)-6,7-diMethoxy-1-(4-(trifluoroMethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-Methyl-
SCHEMBL196577
BCP9000275
CHEMBL455136
(2R)-2-((1S)-6,7-DIMETHOXY-1-(2-(4-(TRIFLUOROMETHYL)PHENYL)ETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-N-METHYL-2-PHENYLACETAMIDE
(R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
AC-24400
BDBM50292929
DTXSID801007352
BCP02616
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
AS-17049
AKOS016011276
+espandi
MDL:
MFCD22419385
Inchi:
1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Chiave InChI:
DKMACHNQISHMDN-RPLLCQBOSA-N
Sorrisi:
C([C@@H]1N([C@H](C2C=CC=CC=2)C(=O)NC)CCC2=CC(=C(C=C12)OC)OC)CC1C=CC(C(F)(F)F)=CC=1
Proprietà calcolate
Massa esatta:
512.22900
Massa monoisotopica:
512.229
Conta atomi isotopi:
0
Conta donatori di obbligazioni idrogeno:
1
Conta accettatore di obbligazioni idrogeno:
5
Conta atomi pesanti:
37
Conta legami ruotabili:
10
Complessità:
722
Conteggio di unità legate in modo Covalent:
1
Conto di stereocentri atomici definito:
2
Conta stereocentri atomici non definiti:
0
Conto stereocentrico definito delle obbligazioni:
0
Conto stereocenter di bond non definito:
0
Superficie polare topologica:
50.8A^2
XLogP3:
6
Proprietà sperimentali
Densità:
1.205
Punto di ebollizione:
620.4 °C at 760 mmHg
Punto di infiammabilità:
620.4 °C at 760 mmHg
PSA:
50.80000
LogP:
6.07070
Almorexant Informazioni sulla sicurezza
Condizioni di conservazione:
Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Almorexant Prezzo
di più >>
Categorie correlate
No.
Product Name
Cas No.
Purezza
Specificazione
Prezzo
ora di aggiornamento
Inchiesta
TRC
A575195-1mg
Almorexant
871224-64-5
1mg
$ 64.00
2023-04-19
TRC
A575195-5mg
Almorexant
871224-64-5
5mg
$ 155.00
2023-04-19
TRC
A575195-10mg
Almorexant
871224-64-5
10mg
$ 259.00
2023-04-19
DC Chemicals
DC24104-10 mg
Almorexant
871224-64-5
>98%
10mg
$160.0
2022-02-28
DC Chemicals
DC24104-50 mg
Almorexant
871224-64-5
>98%
50mg
$552.0
2022-02-28
DC Chemicals
DC24104-100 mg
Almorexant
871224-64-5
>98%
100mg
$960.0
2022-02-28
MedChemExpress
HY-10805-10mM*1mLinDMSO
Almorexant
871224-64-5
99.71%
10mM*1mLinDMSO
¥1635
2023-07-26
MedChemExpress
HY-10805-2mg
Almorexant
871224-64-5
99.71%
2mg
¥980
2023-06-14
MedChemExpress
HY-10805-5mg
Almorexant
871224-64-5
99.46%
5mg
¥1231
2025-04-15
MedChemExpress
HY-10805-10mg
Almorexant
871224-64-5
99.46%
10mg
¥1971
2025-04-15
Almorexant Metodo di produzione
Metodo di produzione 1
871224-64-5
Condizioni di reazione
1.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 2
871224-68-9
871224-64-5
Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate ; basified, rt
1.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al
,
Tetrahedron Letters
,
2014
,
55(20)
,
3157-3159
Metodo di produzione 3
871224-64-5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
3.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 4
871224-64-5
Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Tetrahydrofuran ; 30 min, 50 °C; 50 °C → rt
1.2 6 h, rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol , Water ; 16 h, 1 atm, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
5.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 5
871224-68-9
871224-64-5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
2.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 6
871224-64-5
Condizioni di reazione
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Sodium bicarbonate ; basified, rt
2.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al
,
Tetrahedron Letters
,
2014
,
55(20)
,
3157-3159
Metodo di produzione 7
2923-41-3
1415385-76-0
871224-64-5
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
2.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Sodium bicarbonate ; basified, rt
3.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al
,
Tetrahedron Letters
,
2014
,
55(20)
,
3157-3159
Metodo di produzione 8
128796-39-4
640727-47-5
871224-64-5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol , Water ; 16 h, 1 atm, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
4.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 9
455-13-0
640727-47-5
871224-64-5
Condizioni di reazione
1.1 Reagents: Sodium acetate , Tetrabutylammonium bromide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 16 h, 100 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
4.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
Riferimento
Enantioselective synthesis of almorexant via iridium-catalyzed intramolecular allylic amidation
Fananas-Mastral, Martin; et al
,
Organic & Biomolecular Chemistry
,
2013
,
11(27)
,
4521-4525
Metodo di produzione 10
884337-44-4
871224-64-5
Condizioni di reazione
1.1 Reagents: 2,6-Lutidine , Sodium periodate , Osmium tetroxide Solvents: 1,4-Dioxane ; 2 h, rt
2.1 Solvents: Tetrahydrofuran ; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
3.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
4.2 Reagents: Sodium bicarbonate ; basified, rt
4.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al
,
Tetrahedron Letters
,
2014
,
55(20)
,
3157-3159
Metodo di produzione 11
24424-99-5
1415385-75-9
871224-64-5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 0 °C; 30 min, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, rt
1.3 1 h, rt
1.4 Solvents: Water ; rt
2.1 Reagents: 2,6-Lutidine , Sodium periodate , Osmium tetroxide Solvents: 1,4-Dioxane ; 2 h, rt
3.1 Solvents: Tetrahydrofuran ; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
4.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
4.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
5.2 Reagents: Sodium bicarbonate ; basified, rt
5.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Riferimento
Stereoselective total synthesis of almorexant
Reddy, N. Siva Senkar; et al
,
Tetrahedron Letters
,
2014
,
55(20)
,
3157-3159
Almorexant Raw materials
Di-tert-butyl dicarbonate
Magnesium,chloro[4-(trifluoromethyl)phenyl]-
(S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate
[4-(trifluoromethyl)phenyl]boronic acid
4-Iodobenzotrifluoride
(S)-1-allyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
(S)-1-allyl-2-((R)-tert-butylsulfinyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-[(1S)-1-Ethenyl-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]-2,2,2-trifluoroethanone
(S)-Tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Almorexant Preparation Products
Almorexant (871224-64-5)
Almorexant Fornitori
Amadis Chemical Company Limited
Membro d'oro
Fornitore verificato
(CAS:871224-64-5)Almorexant
Numero d'ordine:
A854362
Stato delle scorte:
in Stock
Quantità:
10mg/25mg/50mg
Purezza:
99%
Informazioni sui prezzi Ultimo aggiornamento:
Friday, 30 August 2024 07:50
Prezzo ($):
221.0/425.0/691.0
Email:
sales@amadischem.com
Product Official Link
Previous
Next
Inchiesta
Almorexant Letteratura correlata
1.
Fe(ii)-Assisted one-pot synthesis of ultra-small core–shell Au–Pt nanoparticles as superior catalysts towards the HER and ORR†
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia
Nanoscale, 2020,12, 20456-20466
2.
Etching of glass microchips with supercritical water†
Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret
Lab Chip, 2015,15, 311-318
3.
Evidence of field induced slow magnetic relaxation in cis-[Co(hfac)2(H2O)2] exhibiting tri-axial anisotropy with a negative axial component†
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat
Dalton Trans., 2017,46, 7540-7548
4.
Evidence of rutile-to-anatase photo-induced electron transfer in mixed-phase TiO2 by solid-state NMR spectroscopy†
Weili Dai,Guangjun Wu,Michael Hunger
Chem. Commun., 2015,51, 13779-13782
5.
Establishing empirical design rules of nucleic acid templates for the synthesis of silver nanoclusters with tunable photoluminescence and functionalities towards targeted bioimaging applications†
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie
Nanoscale Adv., 2020,2, 3921-3932
871224-64-5 (Almorexant) Prodotti correlati
2292-16-2(Neferine)
436-77-1(Fangchinoline)
58-46-8(Tetrabenazine)
2202-17-7((-)-O-Methyldauricine)
518-34-3(Tetrandrine)
2444-46-4(Nonivamide)
478-61-5(Berbamine)
518-94-5(Cycleanine)
2586-96-1(Liensinine)
524-17-4(Dauricine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:871224-64-5)Almorexant
Purezza:
99%/99%/99%
Quantità:
10mg/25mg/50mg
Prezzo ($):
221.0/425.0/691.0
Inchiesta
Email